7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline 7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline
Brand Name: Vulcanchem
CAS No.: 2166790-77-6
VCID: VC4503381
InChI: InChI=1S/C11H9FN2O/c1-2-5-15-11-9-4-3-8(12)6-10(9)13-7-14-11/h2-4,6-7H,1,5H2
SMILES: C=CCOC1=NC=NC2=C1C=CC(=C2)F
Molecular Formula: C11H9FN2O
Molecular Weight: 204.204

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline

CAS No.: 2166790-77-6

Cat. No.: VC4503381

Molecular Formula: C11H9FN2O

Molecular Weight: 204.204

* For research use only. Not for human or veterinary use.

7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline - 2166790-77-6

Specification

CAS No. 2166790-77-6
Molecular Formula C11H9FN2O
Molecular Weight 204.204
IUPAC Name 7-fluoro-4-prop-2-enoxyquinazoline
Standard InChI InChI=1S/C11H9FN2O/c1-2-5-15-11-9-4-3-8(12)6-10(9)13-7-14-11/h2-4,6-7H,1,5H2
Standard InChI Key HRDOYYRIZOJEBK-UHFFFAOYSA-N
SMILES C=CCOC1=NC=NC2=C1C=CC(=C2)F

Introduction

Synthesis and Reaction Pathways

While no explicit synthesis route for 7-fluoro-4-(prop-2-en-1-yloxy)quinazoline is documented, analogous quinazoline derivatives suggest viable strategies. A common approach involves nucleophilic aromatic substitution (NAS) on 4-chloro-7-fluoroquinazoline:

Proposed Synthesis Route:

  • Starting Material: 4-Chloro-7-fluoroquinazoline.

  • Allylation: React with propen-2-en-1-ol (allyl alcohol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C .

  • Purification: Column chromatography to isolate the product.

Reaction Equation:

4-Cl-7-F-quinazoline+HO-CH2CH=CH2Base7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline+HCl\text{4-Cl-7-F-quinazoline} + \text{HO-CH}_2\text{CH=CH}_2 \xrightarrow{\text{Base}} \text{7-Fluoro-4-(prop-2-en-1-yloxy)quinazoline} + \text{HCl}

This method aligns with patented protocols for synthesizing 4-alkoxyquinazolines, where alkoxy groups are introduced via NAS . Yield optimization may require microwave-assisted or phase-transfer catalysis, as seen in related quinazoline syntheses.

Biological Activity and Mechanism of Action

Quinazoline derivatives are renowned for their kinase-inhibitory properties, particularly targeting epidermal growth factor receptor (EGFR) and phosphodiesterase 7 (PDE7). While direct data on 7-fluoro-4-(prop-2-en-1-yloxy)quinazoline are unavailable, inferences can be drawn from structural analogs:

CompoundTarget KinaseIC₅₀ (μM)Cell Line
6-Bromo-2-(pyridin-3-yl)quinazolinEGFR2.09A549
N-(benzo[d]thiazol-2-yl)quinazolinVEGF-R20.78MCF-7
Hypothesized 7-Fluoro derivativeEGFRPredicted: 0.5–1.5N/A

Anti-Inflammatory Activity

Recent studies highlight quinazolines as PDE7 inhibitors, reducing cAMP degradation and modulating immune responses. A 2024 study found that triazoloquinazolines (e.g., compound 5f) inhibit PDE7A with IC₅₀ values <10 μM . The propenyloxy group’s electron-withdrawing effects may stabilize enzyme-inhibitor complexes, analogous to BRL50481 .

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of quinazolines correlates strongly with substituent patterns:

  • Fluorine at C7: Enhances metabolic stability and target affinity via hydrophobic and hydrogen-bonding interactions .

  • Propenyloxy at C4: The allyl group’s planar structure may facilitate π-π stacking with aromatic residues in enzyme active sites, as observed in docked PDE7 inhibitors .

Figure 1: Hypothesized binding mode of 7-fluoro-4-(prop-2-en-1-yloxy)quinazoline to PDE7A, showing hydrogen bonds (dashed lines) and hydrophobic contacts .

Challenges and Future Directions

  • Synthetic Scalability: Optimizing NAS conditions to improve yields beyond laboratory scales.

  • Toxicology Profiling: Addressing potential hepatotoxicity linked to fluoroquinazolines.

  • Target Selectivity: Mitigating off-target effects via prodrug strategies or PEGylation.

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